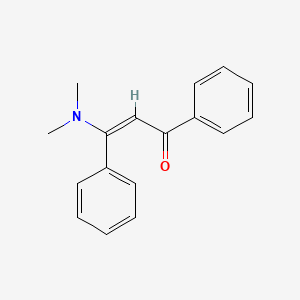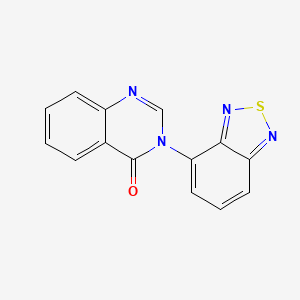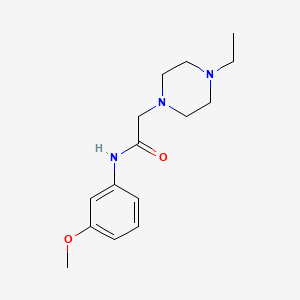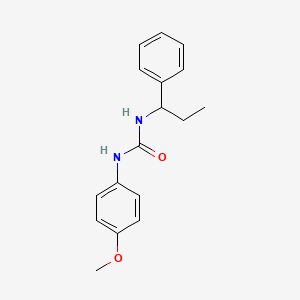![molecular formula C23H28F6N2O B5416468 N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-METHYLBENZAMIDE](/img/structure/B5416468.png)
N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-METHYLBENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that includes an adamantyl group, a trifluoromethyl group, and a benzamide group . Adamantyl is a bulky, rigid group derived from adamantane, a type of diamondoid. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates. Benzamides are a class of compounds containing a benzene ring attached to an amide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of the rigid, three-dimensional adamantyl group and the planar benzamide group . The trifluoromethyl group would add electron-withdrawing character to the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions to yield an amine and a carboxylic acid . The adamantyl group is quite stable and does not readily undergo reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. The adamantyl group would likely make the compound quite lipophilic, while the amide group could participate in hydrogen bonding .Orientations Futures
Propriétés
IUPAC Name |
N-[2-[2-(1-adamantyl)ethylamino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F6N2O/c1-14-3-2-4-18(7-14)19(32)31-21(22(24,25)26,23(27,28)29)30-6-5-20-11-15-8-16(12-20)10-17(9-15)13-20/h2-4,7,15-17,30H,5-6,8-13H2,1H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQWPYVXVLVJFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NCCC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1-{2-[(2-methylbenzyl)thio]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5416387.png)


![4-hydroxy-1-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5416401.png)
![4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5416414.png)
![N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}isoleucine](/img/structure/B5416417.png)
![1-[2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride](/img/structure/B5416423.png)


![(6E)-5-imino-6-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-(1-phenylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5416460.png)
![2-{[5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5416474.png)
![N-(4-{1-[2-(3-fluorophenyl)ethyl]-1H-imidazol-2-yl}phenyl)acetamide](/img/structure/B5416489.png)

![4-hydroxy-N-[(Z)-1-(4-phenylphenyl)ethylideneamino]benzamide](/img/structure/B5416496.png)
